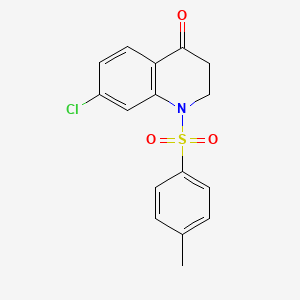
N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a heptafluoropropyl group attached to a thiophenyl ring, which is further connected to a thiophenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-(heptafluoropropylthio)aniline with 2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and thiophenyl moiety allow it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA: Similar in structure but contains a thiourea group instead of a carboxamide group.
N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE: Contains a benzothiazinyl group, providing different chemical properties and reactivity.
Uniqueness
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a heptafluoropropyl group and a thiophenecarboxamide moiety. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H8F7NOS2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8F7NOS2/c15-12(16,13(17,18)19)14(20,21)25-9-4-1-3-8(7-9)22-11(23)10-5-2-6-24-10/h1-7H,(H,22,23) |
InChI Key |
QCOYDDCZVLXDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)

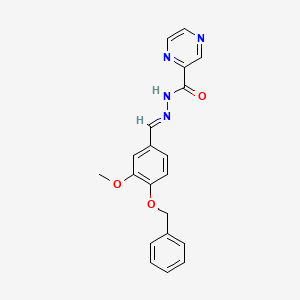

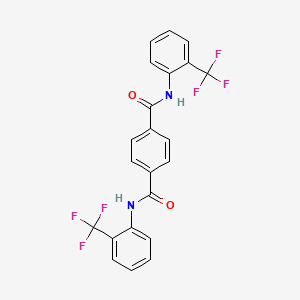
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
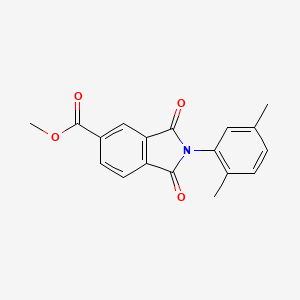
![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)
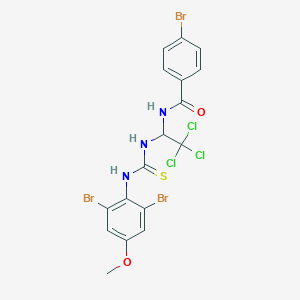
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
